4-Ethynylazepane hydrochloride

Description

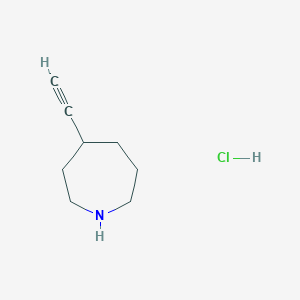

4-Ethynylazepane hydrochloride is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted at the 4-position with an ethynyl (-C≡CH) group, forming a hydrochloride salt. This compound is likely used as a pharmaceutical intermediate, though specific applications require further validation from primary studies .

Properties

IUPAC Name |

4-ethynylazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-8-4-3-6-9-7-5-8;/h1,8-9H,3-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLPVKPTLCHKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylazepane hydrochloride typically involves several steps, including alkylation, substitution, reduction, and chlorination. One common method starts with cycloheximide as a raw material and proceeds through these steps to obtain the final product. The reaction conditions are generally mild, and the process is designed to be suitable for industrial production .

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. The process is designed to be efficient, with a total yield of around 70% and a purity of 99%. This makes it a viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylazepane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit different applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions are typically controlled to ensure the desired outcome, such as specific temperature and pH levels .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-Ethynylazepane hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 4-Ethynylazepane hydrochloride involves its interaction with specific molecular targets and pathways. It may act on certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects

- This compound: The ethynyl group’s linear geometry and electron-deficient sp carbons may enhance π-π stacking or metal coordination in drug-receptor interactions.

- 4-Fluoro-4-methylazepane Hydrochloride : Fluorine’s electronegativity improves metabolic stability and membrane permeability, common in CNS-targeting drugs. The methyl group adds steric bulk, possibly affecting binding specificity .

Analytical Characterization

Techniques such as ¹H/¹³C-NMR (), IR spectroscopy , and HPLC () are standard for azepane derivatives. For example:

Biological Activity

4-Ethynylazepane hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables that illustrate its effects and applications.

This compound has the molecular formula and is classified under azepane derivatives. Its structure features an ethynyl group attached to a seven-membered nitrogen-containing ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H14ClN |

| Molecular Weight | 159.66 g/mol |

| CAS Number | 126809451 |

| Solubility | Soluble in water |

Antioxidant Activity

Research indicates that compounds with structural similarities to this compound exhibit notable antioxidant properties. For example, derivatives of azepane have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

- DPPH Radical Scavenging : The antioxidant activity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Compounds similar to this compound demonstrated DPPH scavenging activity comparable to well-known antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of azepane derivatives has been explored in various studies. For instance, certain derivatives have shown cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) through mechanisms involving apoptosis and cell cycle arrest.

- MTT Assay Results : In studies utilizing the MTT assay, compounds structurally related to this compound exhibited IC50 values indicating significant cytotoxicity against cancer cell lines .

Safety and Toxicity

Understanding the safety profile of this compound is essential for its potential therapeutic applications. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity, further studies are necessary to establish comprehensive safety data.

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-Ethynylazepane hydrochloride, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves functionalization of the azepane ring with an ethynyl group, followed by hydrochlorination. Key steps include:

- Reimer-Tiemann-type reactions for introducing aldehyde intermediates, as demonstrated in analogous benzaldehyde syntheses .

- Sonogashira coupling for ethynyl group introduction, requiring palladium catalysts and optimized solvent systems (e.g., THF/DMF mixtures).

- Hydrochlorination using gaseous HCl in anhydrous conditions to ensure product stability .

To optimize efficiency, monitor reaction progress via TLC or inline FTIR spectroscopy. Adjust stoichiometry of ethynylation reagents (e.g., trimethylsilylacetylene) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- 1H/13C NMR : Confirm the azepane ring structure and ethynyl proton resonance (δ 2.5–3.0 ppm for azepane protons; δ 2.8–3.2 ppm for ethynyl protons) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) for purity analysis, as validated for structurally similar hydrochloride salts .

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks at m/z 169.2 [M+H]+ (free base) and 205.6 [M+Cl]− for the hydrochloride form .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl gas release .

- First Aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., USP guidelines for hygroscopicity testing ).

- Advanced Characterization : Use dynamic vapor sorption (DVS) to assess moisture sensitivity and differential scanning calorimetry (DSC) to identify polymorphic transitions .

- Literature Triangulation : Apply EPA strategies for evaluating study quality, prioritizing peer-reviewed studies with full methodological transparency .

Q. What methodological considerations are essential when designing stability studies for azepane derivatives under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 72 hours. Monitor degradation products via LC-MS .

- Statistical Design : Use a factorial design (e.g., 2^3 matrix) to evaluate interactions between pH, temperature, and light exposure. Apply ANOVA to identify significant degradation pathways .

- Reference Standards : Include USP-grade reference materials for quantitative comparison, ensuring calibration curves cover expected degradation ranges .

Q. How can computational modeling improve the rational design of this compound derivatives with enhanced bioactivity?

- Docking Studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., sigma-1 receptors). Optimize ethynyl group orientation for hydrophobic interactions .

- QSAR Models : Train models on azepane derivatives’ logP and polar surface area to predict blood-brain barrier permeability .

- MD Simulations : Simulate stability of hydrochloride salts in physiological buffers (e.g., PBS at pH 7.4) to guide formulation development .

Q. What strategies are effective in minimizing byproduct formation during the ethynylation of azepane precursors?

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2) to reduce homocoupling byproducts. Use 10 mol% CuI as a co-catalyst for improved selectivity .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Add molecular sieves to scavenge moisture and prevent hydrolysis .

- In Situ Monitoring : Employ ReactIR to track ethynyl group incorporation and adjust reagent addition rates dynamically .

Methodological Resources

- Data Analysis : Follow guidelines for statistical validation of analytical methods, including Grubbs’ test for outlier detection and RSD thresholds (<2% for HPLC) .

- Literature Reviews : Use EPA’s inclusion/exclusion criteria (Table Apx E-2) to categorize studies by relevance and reliability .

- Ethical Reporting : Adhere to medicinal chemistry journal standards for disclosing synthetic yields, spectral data, and biological assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.